molecular formula C19H20N2O5S B2894489 5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one CAS No. 380576-24-9

5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one

Cat. No.: B2894489
CAS No.: 380576-24-9
M. Wt: 388.44
InChI Key: YGUZVSJAISQCMM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydropyrrol-2-one class, characterized by a five-membered lactam ring. Its structure features a furan-2-yl group at position 5, a hydroxyl group at position 3, a thiophene-2-carbonyl moiety at position 4, and a 2-morpholin-4-ylethyl substituent at position 1 (Figure 1). The morpholine and thiophene groups introduce polarity and π-conjugation, respectively, which may influence solubility, reactivity, and biological activity . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have been synthesized for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(furan-2-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-17(14-4-2-12-27-14)15-16(13-3-1-9-26-13)21(19(24)18(15)23)6-5-20-7-10-25-11-8-20/h1-4,9,12,16,23H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZVSJAISQCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one, often referred to as a pyrrolone derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes furan, thiophene, and morpholine moieties, which contribute to its pharmacological properties.

Chemical Structure

The compound's molecular formula is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a unique arrangement that allows it to interact with various biological targets. The structure can be represented as follows:

5 Furan 2 yl 3 hydroxy 1 2 morpholin 4 ylethyl 4 thiophene 2 carbonyl 1 5 dihydropyrrol 2 one\text{5 Furan 2 yl 3 hydroxy 1 2 morpholin 4 ylethyl 4 thiophene 2 carbonyl 1 5 dihydropyrrol 2 one}

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance, derivatives containing thiophene and furan rings have been shown to inhibit certain enzymes involved in hypoxia-inducible factor (HIF) regulation, particularly the factor inhibiting HIF (FIH-1). This inhibition can lead to increased HIF transcriptional activity under hypoxic conditions, potentially enhancing cellular responses in various pathological states .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolone derivatives. For example, compounds similar to 5-Furan-2-yl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that furan and thiophene derivatives exhibit activity against multidrug-resistant Gram-positive bacteria and fungi. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Candida auris , highlighting the need for further exploration in drug development .

Case Studies

  • Inhibition of FIH-1 : A study evaluated the effect of furan and thiophene derivatives on FIH-1 activity under hypoxic conditions. The results indicated that these compounds could significantly enhance HIF transcriptional activity, suggesting their role as potential therapeutic agents in conditions like cancer where hypoxia is prevalent .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar pyrrolone derivatives on A549 cells. The study reported IC50 values demonstrating that certain modifications to the pyrrolone structure could enhance anticancer efficacy while maintaining low toxicity levels in normal cells .

Table 1: Biological Activity Summary of Pyrrolone Derivatives

Compound NameTarget Organism/Cell LineActivityReference
5-Furan Derivative AA549 (Lung Cancer)IC50 = 15 µM
Thiophene Derivative BS. aureusMIC = 8 µg/mL
Furan Derivative CC. aurisMIC = 16 µg/mL

Table 2: Mechanistic Insights into HIF Activation

Compound NameMechanism of ActionEffect on HIF ActivityReference
Pyrrolone XFIH-1 InhibitionIncreased HIF transcription
Pyrrolone YDirect receptor interactionEnhanced cellular response under hypoxia

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of pyrrole and furan compounds exhibit promising anticancer activities. For instance, compounds similar to 5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one have been shown to selectively enhance oncolytic virus replication in cancer tissues, suggesting their potential as therapeutic agents in oncology .

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, some furan-based compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells, indicating their role as effective anticancer agents .

Antimicrobial Properties

Compounds containing furan and thiophene rings have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents . The presence of the morpholine group may enhance solubility and bioactivity.

Material Science Applications

The unique structural characteristics of this compound allow for its use in materials science. Its ability to form stable polymers through reactions involving its functional groups has been explored for applications in creating novel materials with specific mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study focusing on the synthesis of pyrrole derivatives highlighted the anticancer activity of compounds structurally related to this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiophene-containing compounds against various pathogens. The study revealed that certain derivatives showed promising results against resistant strains of bacteria, paving the way for future drug development aimed at combating antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The target compound’s substituents distinguish it from related dihydropyrrol-2-ones:

  • Position 1: The 2-morpholin-4-ylethyl group provides a polar, flexible side chain, contrasting with rigid aryl or heterocyclic substituents in analogs. For example, 5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) features a 4-chlorophenyl group at position 1, which enhances hydrophobicity .
  • Position 4 : The thiophene-2-carbonyl group offers electron-withdrawing character and aromaticity, differing from the furan-2-carbonyl group in 4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one (). Thiophene’s higher electron density may alter reactivity in cross-coupling or binding interactions.

Physical Properties

Melting points for analogs vary with substituents:

  • Aryl-substituted derivatives : 138–212°C (e.g., 15m: 209–211°C; 16a: 138–140°C) .

Structural Characterization Techniques

Single-crystal X-ray diffraction (SC-XRD) is a key method for resolving dihydropyrrol-2-one conformations. The SHELX program suite () has been widely used for such analyses, enabling precise determination of bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters in ). For example, highlights isostructural compounds with triclinic symmetry and planar conformations, except for perpendicular fluorophenyl groups. The target compound’s morpholine and thiophene substituents may induce non-planar distortions, impacting packing and stability .

Implications for Drug Design and Materials Science

  • π-Conjugation : Thiophene-2-carbonyl extends conjugation relative to furan, which could optimize electronic properties for optoelectronic applications .
  • Steric Effects : The 2-morpholin-4-ylethyl chain may reduce steric hindrance compared to bulky aryl groups, facilitating interactions with biological targets.

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